N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide
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Description
N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide, also known as FMOX, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMOX is a small molecule that belongs to the class of oxamides, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis Techniques and Chemical Properties
Research on furan compounds often focuses on their synthesis due to their significance in various applications ranging from pharmaceuticals to materials science. For instance, studies have described methodologies for synthesizing substituted furans, such as the directed lithiation and palladium-catalyzed coupling to produce 3-substituted furans, highlighting furan's versatility as a building block in organic synthesis (Ennis & Gilchrist, 1990). Similarly, the reactivity of furfuryl isocyanide with carbonyl compounds to form oxazolines and alkanols suggests potential pathways for modifying furan rings, potentially relevant to the synthesis or functionalization of N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide (Schöllkopf & Frieben, 1980).
Antimicrobial and Biological Activities
Compounds featuring furan and morpholine moieties have been investigated for their biological activities. For example, the synthesis and antimicrobial activity of morpholine derivatives containing the furan ring were studied, revealing certain compounds with high activity against specific pathogens (Matiichuk et al., 2021). This suggests that N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide could potentially exhibit antimicrobial properties, warranting further investigation.
Applications in Catalysis and Material Science
Research on furan derivatives extends into catalysis and material science, where their unique properties are leveraged in various applications. The catalytic activity of furan derivatives in reactions like the hydrogenation of dehydroamino acids to produce chiral alanines indicates the potential utility of furan compounds in synthetic chemistry and catalysis (Hashmi et al., 2006). This area of research could offer insights into the catalytic applications of N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c21-16(18-11-13-3-1-7-24-13)17(22)19-12-14(15-4-2-8-25-15)20-5-9-23-10-6-20/h1-4,7-8,14H,5-6,9-12H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQATMACELZQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330718 |
Source
|
Record name | N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816565 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide | |
CAS RN |
877631-13-5 |
Source
|
Record name | N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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